3-Ethoxyacryloyl chloride

描述

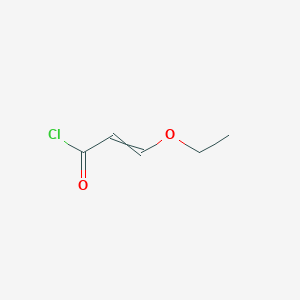

3-Ethoxyacryloyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acrylic acid, where the ethoxy group is attached to the third carbon of the acrylate chain, and the chlorine atom is bonded to the carbonyl carbon. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

准备方法

Synthetic Routes and Reaction Conditions: 3-Ethoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions: 3-Ethoxyacryloyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.

Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Polymerization: The compound can undergo polymerization reactions to form polyacrylates, which are useful in various applications.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids or bases

Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

科学研究应用

Synthesis of Polymers

3-Ethoxyacryloyl chloride is primarily utilized as a monomer in the synthesis of various polymers, particularly acrylate-based materials. The compound's reactivity allows it to participate in several polymerization processes:

- Radical Polymerization : It can be polymerized to produce poly(this compound), which finds applications in coatings and adhesives.

- RAFT Polymerization : This method enables the creation of amphiphilic copolymers that exhibit pH sensitivity and fluorescence, suitable for cell imaging applications .

Functionalization of Surfaces

The compound is also used to modify surfaces of various materials:

- Surface Modifiers : It acts as a surface modifier for microcrystalline cellulose (MCC), enhancing compatibility with low-density polyethylene (LDPE). This application is crucial in developing LDPE-based composites used in packaging and construction .

- Hydrogel Development : It serves as a precursor for synthesizing carboxymethyl cellulose acrylates, which are utilized in creating pH-sensitive hydrogels, applicable in drug delivery systems .

Case Study 1: Development of Fluorescent Probes

A study highlighted the use of this compound in emulsion polymerization to prepare fluorescent probes for detecting metronidazole. The resulting polymers exhibited enhanced sensitivity and specificity, demonstrating the compound's utility in biomedical applications .

Case Study 2: Contact Lens Materials

Research focused on incorporating this compound into methacrylate-based hydrogel materials for soft contact lenses. The modification improved the hydrophilicity and biocompatibility of the lenses, making them more comfortable for prolonged wear .

作用机制

The mechanism of action of (E)-3-ethoxyacryloyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates the chloride ion to form the final product. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl and ethoxy groups, which enhance its electrophilicity.

相似化合物的比较

Acryloyl Chloride: Similar in structure but lacks the ethoxy group.

Methacryloyl Chloride: Contains a methyl group instead of an ethoxy group.

Crotonyl Chloride: Has a similar structure but with a different alkyl substitution.

Uniqueness: 3-Ethoxyacryloyl chloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its analogs. Additionally, the ethoxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

生物活性

3-Ethoxyacryloyl chloride (C5H7ClO2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

This compound can be synthesized through the reaction of ethoxyacrylic acid with thionyl chloride or phosphorus pentachloride, leading to the formation of the corresponding acyl chloride. The structure is characterized using techniques such as NMR spectroscopy, which confirms the presence of key functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C5H7ClO2 |

| Molecular Weight | 148.56 g/mol |

| Boiling Point | 120 °C |

| Density | 1.12 g/cm³ |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been explored primarily in relation to its antibacterial properties. Studies indicate that compounds containing acyl chlorides exhibit significant antibacterial activity against various strains of bacteria.

Antibacterial Activity

Research has demonstrated that derivatives of acryloyl chlorides, including this compound, show varying levels of efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of an α,β-unsaturated carbonyl moiety is crucial for enhanced antibacterial activity.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| This compound | 15 (E. coli) | 6.25 |

| Methacryloyl derivative | 19 (S. aureus) | 3.13 |

| Acryloyl derivative | 10 (P. aeruginosa) | >100 |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several acryloyl derivatives, including this compound, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant zone of inhibition, suggesting potent antibacterial properties. -

Toxicological Assessment :

Another research focused on the acute oral toxicity evaluation of related compounds derived from acryloyl chlorides. The findings showed no significant adverse effects on hematological parameters, indicating a favorable safety profile for further development.

属性

CAS 编号 |

6191-99-7 |

|---|---|

分子式 |

C5H7ClO2 |

分子量 |

134.56 g/mol |

IUPAC 名称 |

3-ethoxyprop-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3 |

InChI 键 |

SFMFACMIOWQIPR-UHFFFAOYSA-N |

SMILES |

CCOC=CC(=O)Cl |

规范 SMILES |

CCOC=CC(=O)Cl |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?

A1: (E)-3-Ethoxyacryloyl chloride acts as an acylating agent in the first step of the synthesis. It reacts with 2-Chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate then undergoes further reactions to ultimately yield Dasatinib. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。